molecular formula C18H14O3 B123603 6-(4-Methoxyphenyl)-2-naphthoic acid CAS No. 132292-17-2

6-(4-Methoxyphenyl)-2-naphthoic acid

Cat. No.: B123603
CAS No.: 132292-17-2
M. Wt: 278.3 g/mol
InChI Key: QEPGBUJIDJTPFS-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-naphthoic acid is an organic compound that belongs to the class of naphthalene carboxylic acids It is characterized by the presence of a methoxyphenyl group attached to the naphthalene ring system

Scientific Research Applications

6-(4-Methoxyphenyl)-2-naphthoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be flammable and could pose hazards to the environment . It’s important to handle these compounds with care and use appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-naphthoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a boronic acid or ester and a halogenated naphthalene derivative in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its functional group tolerance .

Another method involves the alkylation of 4-bromophenol with 1-adamantanol, followed by O-alkylation with methyl iodide. The resulting intermediate undergoes coupling with a zinc derivative of 2-bromoanisole using a nickel catalyst. The final step involves alkaline hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the naphthalene ring.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-naphthoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to nuclear retinoic acid receptors, influencing cell differentiation and inflammation processes . The compound’s structure allows it to interact with various biological pathways, making it effective in treating certain conditions.

Comparison with Similar Compounds

Similar Compounds

    6-(3-(1-Adamantyl)-4-methoxyphenyl)-2-naphthoic acid:

    2-Naphthoic acid: A simpler analog that lacks the methoxyphenyl group but shares the naphthalene carboxylic acid core.

Uniqueness

6-(4-Methoxyphenyl)-2-naphthoic acid is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

6-(4-methoxyphenyl)naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-17-8-6-12(7-9-17)13-2-3-15-11-16(18(19)20)5-4-14(15)10-13/h2-11H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPGBUJIDJTPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568184
Record name 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132292-17-2
Record name 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Methoxy-phenyl)-naphthalene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In an 100 mL three-necked RB flask equipped with a magnetic bar, a condenser, and a nitrogen gas inlet, 6-bromo-2-naphthoic acid (2.62 g, 96%, 10 mmol), 4-methoxy-benzeneboronic acid (1.52 g, 10 mmol) and 1-propanol (20 mL) were mixed and stirred at room temperature for about 30 min. Palladium acetate (0.007 g, 0.003 equiv., 0.03 mmol), triphenylphosphine (0.024 g, 0.009 equiv., 0.9 mmol), Na2CO3 solution (2 M, 8 mL, 1.20 equiv., 12 mmol) and water (4 mL) were added and the mixture was refluxed for 2 h. When the mixture was still hot, 20 mL of water was added and the mixture was stirred and cooled to room temperature. The resultant crystals were filtered, washed with water and refluxed with 50 mL of acetic acid for 3–4 h. A white solid was obtained (2.55 g) and recrystallization from acetone gave the title compound as white crystals (2.24 g, 81%): mp 267–269° C.
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.024 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.007 g
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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